molecular formula C24H21FN2O4S B3487528 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B3487528
M. Wt: 452.5 g/mol
InChI Key: LJZIYDYUYBJPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the introduction of the sulfonamide group. One common method involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination.

    Attachment of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with a sulfonamide reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential antibacterial and anticancer properties are of particular interest for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. The benzofuran core may interact with various biological pathways, potentially leading to anticancer effects by inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide: Lacks the fluoro group, which may affect its biological activity.

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-3-methyl-1-benzofuran-2-carboxamide: Contains a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

Uniqueness

The presence of the fluoro group in N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide enhances its lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties compared to its non-fluorinated analogs.

Properties

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4S/c1-16-21-14-18(25)8-13-22(21)31-23(16)24(28)26-19-9-11-20(12-10-19)32(29,30)27(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZIYDYUYBJPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 3
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 4
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 5
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Reactant of Route 6
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.